molecular formula C23H42Si B11949000 Benzylhexadecylsilane CAS No. 18755-12-9

Benzylhexadecylsilane

Cat. No.: B11949000
CAS No.: 18755-12-9
M. Wt: 346.7 g/mol
InChI Key: HVAGEPWPBYFOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

18755-12-9

Molecular Formula

C23H42Si

Molecular Weight

346.7 g/mol

IUPAC Name

benzyl(hexadecyl)silane

InChI

InChI=1S/C23H42Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22,24H2,1H3

InChI Key

HVAGEPWPBYFOEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[SiH2]CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylhexadecylsilane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. A common method involves the reaction of hexadecene with benzylsilane using a platinum-based catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzylhexadecylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzylhexadecylsilane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Potential use in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of benzylhexadecylsilane involves its interaction with various molecular targets. In organic synthesis, it acts as a hydride donor or radical initiator, facilitating the formation of new chemical bonds. The silicon atom’s affinity for oxygen and fluorine makes it a valuable reagent in selective reduction and hydrosilylation reactions .

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Gap : The evidence lacks direct studies on this compound. For example, while glycosylation analysis tools like GlycoBase are mentioned for carbohydrates , analogous methods for silane characterization (e.g., NMR or FTIR) are absent.
  • Safety Data : Unlike Hexamethylene diisocyanate (hazardous due to isocyanate groups ) or Benzylacetone (research-use warnings ), this compound’s safety profile remains unaddressed in the evidence.

4. Recommendations for Further Research To address knowledge gaps, consult:

  • Specialized Databases : Use CAS registry searches or platforms like ChemScene for molecular data.
  • Analytical Methods : Techniques cited for glycosylation (e.g., HPLC-based glycan analysis ) could be adapted for silane characterization.

5. Conclusion this compound’s silane functionality and alkyl chain position it uniquely among hydrocarbons and reactive intermediates. However, the absence of direct evidence necessitates reliance on inferred properties from structural analogues. Future work should prioritize experimental validation using the analytical frameworks highlighted in glycosylation and substance identification studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.